

Introduction: The Quintessential Agent for Renal Function Analysis

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Compound of Interest

Compound Name: *p*-Iodohippuric acid
Cat. No.: B1293725

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Ortho-iodohippuric acid, commonly referred to as o-iodohippurate or OIH, stands as a cornerstone in the field of nuclear medicine and renal physiology. This organic iodine-containing compound is renowned for its application as a radiopharmaceutical tracer for the noninvasive assessment of renal function.^[1] It is analogous to *p*-aminohippuric acid (PAH), the gold standard for measuring renal plasma flow. OIH provides a highly efficient means to evaluate effective renal plasma flow (ERPF), renal perfusion, and overall excretory function.^{[2][3]} This guide offers a comprehensive exploration of the chemical structure, physicochemical properties, and the foundational principles that govern the utility of o-iodohippurate in research and clinical diagnostics.

Molecular Structure and Chemical Identity

O-iodohippurate is chemically classified as a benzamide. It is an N-acyl derivative formed from the condensation of 2-iodobenzoic acid with the amine, *p*-aminohippuric acid (PAH). The defining feature of its structure is the iodine atom positioned at the ortho- (or 2-) position of the benzene ring. This specific isomeric placement is crucial for its biological handling by the kidneys.

Fig 1. Chemical Structure of o-Iodohippuric Acid.

Table 1: Chemical Identifiers for o-Iodohippurate

Identifier	Value	Source
IUPAC Name	2-[(2-Iodobenzoyl)amino]acetic acid	[3]
Molecular Formula	C ₉ H ₇ INO ₃	[1][3]
Molecular Weight	305.07 g/mol	[1][3]
CAS Number	147-58-0	[3]
PubChem CID	8614	[3]
Synonyms	Ortho-iodohippuric acid, 2-iodohippuric acid, OIH, Hippuran	[1][3]

The sodium salt form, Sodium o-iodohippurate (C₉H₇INaO₃), is typically used for preparing aqueous solutions for injection.^{[4][5]}

Physicochemical Properties

The physical and chemical characteristics of o-iodohippurate are fundamental to its formulation as a radiopharmaceutical and its behavior in vivo.

Table 2: Key Physicochemical Properties of o-Iodohippuric Acid

Property	Value	Significance	Source
Appearance	Solid (Dihydrate form)	Relevant for handling and formulation of the non-radioactive compound.	[4]
Solubility in Water	~0.209 mg/mL (predicted)	Moderate solubility influences formulation; the sodium salt is used to enhance aqueous solubility for injections.	[1]
pKa (Carboxylic Acid)	2.65 (predicted)	The acidic nature dictates that at physiological pH (~7.4), the molecule will be deprotonated and exist as the anionic o-iodohippurate, which is critical for its interaction with renal transporters.	[1]
Lipophilicity (XLogP3)	1.0	Indicates moderate lipophilicity, allowing the compound to easily cross cell membranes.	[1][6]
Stability	Stable under recommended storage. Radiopharmaceutical kits have defined shelf lives (e.g., 20-24 hours).	Stability is critical for ensuring the integrity of the product upon administration. Decomposition can be influenced by temperature and self-absorbed radiation.[7][8]	[6][9]
Storage	Store at room temperature. Radiolabeled solutions are stored in adequately shielded containers.	Prevents thermal and radiolytic decomposition.[6][10]	[6][11]

Radiopharmaceutical Aspects: Labeling with Iodine Isotopes

For its use in diagnostic imaging, o-iodohippurate is labeled with a radioactive isotope of iodine. The choice of isotope is a critical determinant of imaging radiation dosimetry, and clinical utility.

Table 3: Comparison of Common Iodine Radioisotopes for OIH Labeling

Isotope	Half-Life	Gamma Energy	Characteristics & Rationale
Iodine-123 (¹²³ I)	13.2 hours	159 keV	Preferred for imaging: Short half-life reduces patient radiation dose. Its gamma energy is ideal for modern gamma cameras, producing high-functional images with less statistical noise. ^{[1][3]} The main limitation is its cyclotron production, which affects availability and cost. ^[3]
Iodine-131 (¹³¹ I)	8.08 days	364 keV	Historically significant: Was the first isotope used to label OIH. ^[3] Its long half-life and high-energy gamma rays, with beta particle emission, result in a higher radiation dose to the patient, making it less ideal for imaging compared to ¹²³ I. ^{[3][12]}
Iodine-125 (¹²⁵ I)	59.4 days	35 keV	Primarily used in in vitro assays and animal studies due to its long half-life and low-energy gamma emission, which is not suitable for clinical imaging with gamma cameras. ^{[13][14]}

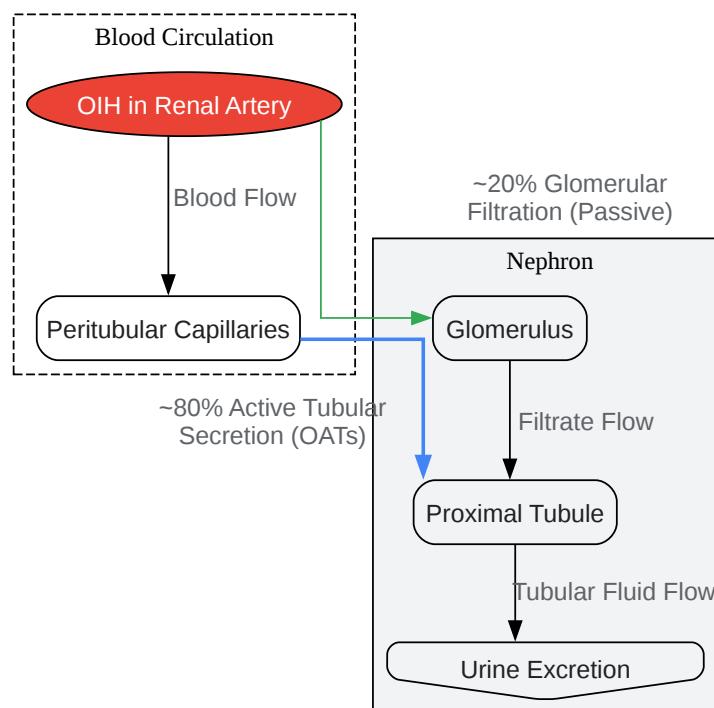
The labeling process involves the substitution of a non-radioactive iodine atom with a radioactive one, a process that must be performed under strict conditions to ensure high radiochemical purity.^{[15][16]}

Renal Handling and Mechanism of Action

The diagnostic power of O-iodohippurate stems from its rapid and efficient clearance by the kidneys, a process that mirrors that of PAH. The renal handling mechanism is dominated by active transport.^{[2][6]}

- Glomerular Filtration (~20%): A minor portion of OIH that reaches the kidneys is freely filtered from the blood through the glomeruli into the Bowman's space. This is a passive process.^{[2][6]}
- Active Tubular Secretion (~80%): The majority of OIH is actively secreted from the peritubular capillaries into the tubular fluid by the organic anion transporters (OATs) located in the proximal tubules.^{[2][6]} This active transport is highly efficient, leading to a high renal extraction ratio.

This dual-pathway clearance results in an exceptionally high extraction of OIH from the blood in a single pass through the kidneys, with an extraction fraction approaching 90%.^[1] This efficiency makes its clearance rate an excellent measure of Effective Renal Plasma Flow (ERPF).



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Fig 2. Renal Clearance Pathway of o-Iodohippurate (OIH).

Table 4: Pharmacokinetic Profile of o-Iodohippurate

Parameter	Value	Significance	Source
Plasma Protein Binding	~70% (reversible)	The unbound fraction is available for glomerular filtration and tubular secretion.	[6]
Erythrocyte Binding	~30% (loose)	A portion of the agent is associated with red blood cells.	[6]
Time to Max. Renal Uptake	2-5 minutes	Rapid uptake allows for dynamic imaging shortly after injection.	[6][9]
Excretion Rate	~70% excreted in urine within 30 mins (normal function)	Rapid excretion is key to its utility in dynamic studies (renography).	[6]
Hepatobiliary Excretion	< 0.4% (normal function); may increase to 5% in severe renal impairment	Minimal liver uptake ensures that the detected signal is specific to the kidneys.	[6][9]

Quality Control for Radiopharmaceutical Preparations

Ensuring the purity and quality of radiolabeled o-iodohippurate is paramount for accurate diagnostic results and patient safety. Pharmacopeial monographs provide strict specifications. [6][11][17]

Table 5: Critical Quality Control Parameters for Iodohippurate Sodium I-123 Injection

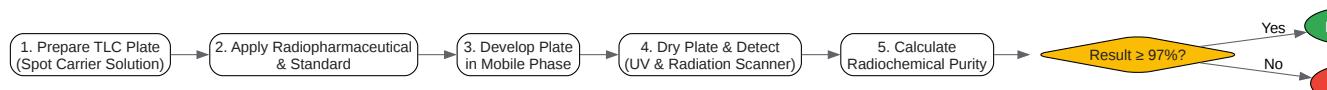
Parameter	Specification	Rationale	Source
Radiochemical Purity	≥ 97.0%	Ensures that the radioactivity is primarily from the desired compound (OIH). Impurities like free iodide or iodobenzoic acid can alter biodistribution and lead to inaccurate results.	[11][18]
Radionuclitic Purity	≥ 85% as ¹²³ I	Confirms that the radioactivity originates from the correct isotope. Contaminating isotopes can interfere with imaging and increase the radiation dose.	[11][18]
pH of Solution	7.0 - 8.5	An improper pH can affect the stability of the compound and its biological behavior upon injection.	[11][18]
Bacterial Endotoxins	≤ 175/V USP Endotoxin Units/mL	A critical safety measure to prevent pyrogenic reactions in the patient.	[11][18]

Experimental Protocol: Determination of Radiochemical Purity by Chromatography

A common method for assessing radiochemical purity is chromatography, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [6][9]

Step-by-Step TLC Methodology (Illustrative)

- Preparation: A drop of a solution containing potassium iodide and sodium thiosulfate is spotted on a TLC plate to act as a carrier for free iodide. [17]
- Application: A small, measured volume of the Iodohippurate Sodium I-131 injection is superimposed on the spot and allowed to dry. [17] A non-radioactive o-iodohippuric acid is spotted in a separate lane.
- Development: The TLC plate is placed in a chromatography tank containing a suitable mobile phase (e.g., a mixture of Toluene, Butanol, Acetic Acid). [9] The mobile phase travels up the plate via capillary action, separating the components based on their affinity for the stationary and mobile phase.
- Detection: After development, the plate is dried. The spot from the non-radioactive standard is visualized under UV light. The distribution of radioactivity is measured using a suitable radiation detector (e.g., a radiochromatogram scanner).
- Calculation: The radioactivity associated with the o-iodohippurate spot is compared to the total radioactivity on the strip. The result must meet the purity limit (e.g., ≥97%). [17]



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Fig 3. Workflow for Radiochemical Purity QC by TLC.

Conclusion

O-iodohippurate is a meticulously designed molecule whose chemical structure and physicochemical properties are optimized for the assessment of renal function. Its rapid and efficient clearance via both glomerular filtration and active tubular secretion makes it an invaluable tool for measuring effective renal plasma flow. Labeled with appropriate radioisotopes, particularly Iodine-123, it provides high-quality dynamic images of the kidneys, offering critical diagnostic information for a wide range of renal conditions. The stringent quality control protocols associated with its production ensure that it remains a reliable and safe agent for researchers, scientists, and clinicians in the ongoing efforts to understand and manage renal health and disease.

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